![molecular formula C18H13BrN4O4 B2961430 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide CAS No. 1396707-69-9](/img/structure/B2961430.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide, also known as 5-Bromo-Pyrimidin-4-yl-(6-benzo[d][1,3]dioxol-5-ylmethoxy-nicotinamide), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown promise in the field of oncology. A series of indoles bearing a similar benzo[d][1,3]dioxol moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that the benzo[d][1,3]dioxol moiety, which is present in N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide, could be leveraged to design new anticancer agents.
Tubulin Polymerization Inhibition
Compounds with the benzo[d][1,3]dioxol moiety have been investigated for their ability to inhibit tubulin polymerization, an important process in cell division . This suggests that our compound of interest could potentially serve as a lead compound for the development of new antimitotic agents that target microtubule assembly in cancer cells.
Cell Cycle Arrest
Related compounds have been found to cause cell cycle arrest at the S phase, which is crucial for DNA replication . This indicates that N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide might be used to halt the proliferation of cancer cells by interfering with their normal cell cycle progression.
Apoptosis Induction
Further mechanistic studies on similar compounds have revealed the induction of apoptosis in cancer cells . This is a programmed cell death process that is often defective in cancer cells, and the ability to induce apoptosis is a valuable trait for potential anticancer drugs.
Structural Analysis for Drug Design
The crystal structure of compounds containing the benzo[d][1,3]dioxol moiety has been determined, which provides valuable information for drug design . Understanding the three-dimensional arrangement of atoms within these compounds can inform the synthesis of new drugs with improved efficacy and reduced toxicity.
Synthesis of Analogues for Broad Biological Activities
The benzo[d][1,3]dioxol moiety is a key feature in the synthesis of a variety of analogues with broad biological activities . This versatility makes it a valuable scaffold for the development of new therapeutic agents across different fields of medicine.
Eigenschaften
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4/c19-13-4-12(6-20-7-13)18(24)23-16-5-17(22-9-21-16)25-8-11-1-2-14-15(3-11)27-10-26-14/h1-7,9H,8,10H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQWUDCEMMOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.